molecular formula C14H8F2N2O2 B14207750 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile CAS No. 833457-57-1

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile

Cat. No.: B14207750
CAS No.: 833457-57-1
M. Wt: 274.22 g/mol
InChI Key: HSPJLODCOORLLP-UHFFFAOYSA-N
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Description

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole group attached to a pyridine ring with a methyl and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Scientific Research Applications

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanol: Shares the difluorobenzodioxole group but differs in the functional groups attached.

    (2S)-2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride: Contains a similar core structure with different substituents.

Uniqueness

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.

Properties

CAS No.

833457-57-1

Molecular Formula

C14H8F2N2O2

Molecular Weight

274.22 g/mol

IUPAC Name

6-(2,2-difluoro-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C14H8F2N2O2/c1-8-5-9(7-17)18-11(6-8)10-3-2-4-12-13(10)20-14(15,16)19-12/h2-6H,1H3

InChI Key

HSPJLODCOORLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=C3C(=CC=C2)OC(O3)(F)F)C#N

Origin of Product

United States

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